6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1263377-98-5
VCID: VC2831580
InChI: InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H
SMILES: COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

CAS No.: 1263377-98-5

Cat. No.: VC2831580

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride - 1263377-98-5

Specification

CAS No. 1263377-98-5
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H
Standard InChI Key UUWFHMARMBMUOJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl
Canonical SMILES COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl

Introduction

Chemical Identity and Structure

Molecular Information

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO3 and a molecular weight of approximately 243.69 g/mol . The compound falls under the classification of organic compounds and is categorized as an alkaloid due to its nitrogen-containing structure. As the name suggests, it exists in the hydrochloride salt form, which enhances its solubility in water, a beneficial property for various experimental and medicinal applications.

Structural Representation

The molecular structure of this compound can be represented using various chemical notations. Its InChI representation is:

InChI=1S/C11H14ClNO3/c12-10(13)9-5-7-2-1-4-8(7)6-11(9)14/h5-6H,1-4H2,(H,12,13)

This structure indicates a complex arrangement featuring a bicyclic system with both nitrogen and oxygen functionalities contributing to its chemical behavior. The tetrahydroisoquinoline core provides a rigid scaffold that is important for its biological activities.

Physical and Chemical Properties

The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC11H14ClNO3
Molecular Weight243.6868 g/mol
CAS Number1263377-98-5
MDL NumberMFCD18432556
Storage ConditionsInert atmosphere, 2-8°C (Refrigerated)
Purity (Commercial)95%
GHS SymbolGHS07
Signal WordWarning

Stereochemistry and Isomers

Stereoisomers

This compound can exist in different stereoisomeric forms. The S-enantiomer, (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, has its own distinct CAS number (2703746-36-3) . The existence of different stereoisomers is significant from both chemical and pharmacological perspectives, as enantiomers can exhibit different biological activities and potencies.

Related Compounds

The free acid form, without the hydrochloride salt, is known as 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 1161833-78-8) . This related compound has a molecular formula of C11H13NO3 .

Synthesis Methods

Synthetic Routes

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through several methods. One possible synthetic route starts with the reaction of 4-oxo-1,2,3,4-tetrahydroquinoline with methyl bromoacetate to form 6-methoxy-1,2,3,4-tetrahydro-isoquinoline. This intermediate is then acidified with oxalic acid to produce 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Finally, the carboxylic acid is reacted with hydrochloric acid to yield the hydrochloride salt.

Synthesis Considerations

The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the specific properties required for the end application. Optimization of reaction conditions including temperature, time, and concentration is crucial for maximizing yield during synthesis. NMR spectroscopy can be used to confirm the methoxy group placement, with the -OCH3 group typically appearing at δ 3.2–3.8 ppm in 1H NMR.

Biological and Pharmacological Properties

Structure-Activity Relationships

Research into structure-activity relationships has revealed that chlorinated analogs exhibit higher antimicrobial activity but lower central nervous system (CNS) penetration due to increased molecular weight and lipophilicity. This finding highlights the importance of structural modifications in optimizing the biological activity profile of this class of compounds.

SpecificationDetails
CAS Number1263377-98-5
FormulaC11H14ClNO3
Molecular Weight243.6868 g/mol
Purity95%
Storage TemperatureRefrigerator (2-8°C)

Research Applications

Current Applications

As an alkaloid derivative, 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has potential applications in various fields. Alkaloids are known for their diverse biological activities and are often studied for their potential therapeutic applications. Specific applications may include:

  • Use as a building block in organic synthesis

  • Pharmacological studies related to serotonergic systems

  • Drug development research, particularly for compounds targeting neurological disorders

Future Research Directions

Given its unique structural features and biological activities, future research might focus on:

  • Developing more potent and selective derivatives

  • Exploring structure-activity relationships in greater detail

  • Investigating potential therapeutic applications in neuropsychiatric disorders

  • Further elucidating its mechanism of action at the molecular level

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